2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide
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Overview
Description
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or an equivalent reagent.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction.
Formation of Acetohydrazide: The acetohydrazide moiety is formed by reacting the intermediate with hydrazine hydrate.
Chemical Reactions Analysis
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core and the chlorobenzyl group.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s antimicrobial and antiparasitic properties make it a candidate for developing new drugs.
Medicine: Its potential anticancer and anti-inflammatory activities are being explored for therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in microbial and cancer cell proliferation.
Comparison with Similar Compounds
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide can be compared with similar compounds:
2-(4-(2-Chlorobenzyl)-1-Piperazinyl)-N’-(4-Pyridinylmethylene)acetohydrazide: This compound has a piperazine ring instead of a benzimidazole core, leading to different pharmacological properties.
2-(4-(2-Chlorobenzyl)-1-Piperazinyl)-N’-(1-(2-Thienyl)ethylidene)acetohydrazide: This compound contains a thienyl group, which alters its chemical reactivity and biological activity.
2-(4-(2-Chlorobenzyl)-1-Piperazinyl)-N’-(2-Methoxybenzylidene)acetohydrazide: The presence of a methoxy group in this compound affects its solubility and interaction with biological targets.
Properties
Molecular Formula |
C25H20ClN5O3S |
---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C25H20ClN5O3S/c26-20-13-11-18(12-14-20)16-30-23-10-4-2-8-21(23)28-25(30)35-17-24(32)29-27-15-5-7-19-6-1-3-9-22(19)31(33)34/h1-15H,16-17H2,(H,29,32)/b7-5+,27-15+ |
InChI Key |
MYYLTCZHSZJGHS-UTXMNRISSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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